molecular formula C20H19NO3 B13996636 2-(Morpholin-4-yl)-2,5-diphenylfuran-3(2H)-one CAS No. 7495-26-3

2-(Morpholin-4-yl)-2,5-diphenylfuran-3(2H)-one

Cat. No.: B13996636
CAS No.: 7495-26-3
M. Wt: 321.4 g/mol
InChI Key: CSPRRYASADTUIN-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-2,5-diphenyl-furan-3-one is a heterocyclic compound that features a morpholine ring attached to a furanone core with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-2,5-diphenyl-furan-3-one typically involves the reaction of morpholine with a suitable furanone precursor in the presence of a catalyst. One common method involves the use of a Friedel-Crafts acylation reaction, where morpholine reacts with 2,5-diphenylfuran-3-one in the presence of an acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 2-morpholin-4-yl-2,5-diphenyl-furan-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-2,5-diphenyl-furan-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2-morpholin-4-yl-2,5-diphenyl-furan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-2,5-diphenyl-furan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholinoethanesulphonic acid
  • 2-benzyl-2-dimethylamino-4’-morpholinobutyrophenone
  • 4-hydroxy-2-quinolones

Uniqueness

2-morpholin-4-yl-2,5-diphenyl-furan-3-one is unique due to its specific combination of a morpholine ring and a furanone core with phenyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

7495-26-3

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-morpholin-4-yl-2,5-diphenylfuran-3-one

InChI

InChI=1S/C20H19NO3/c22-19-15-18(16-7-3-1-4-8-16)24-20(19,17-9-5-2-6-10-17)21-11-13-23-14-12-21/h1-10,15H,11-14H2

InChI Key

CSPRRYASADTUIN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2(C(=O)C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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